molecular formula C13H9F3N2O2S B1655122 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline CAS No. 322-71-4

2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline

Cat. No.: B1655122
CAS No.: 322-71-4
M. Wt: 314.28 g/mol
InChI Key: RWSBANZPGBSQRS-UHFFFAOYSA-N
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Description

2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline is a chemical building block of interest in medicinal chemistry for developing small molecule therapeutics. Its structure incorporates two privileged fragments in drug discovery: the nitro-aromatic and trifluoromethyl groups. The trifluoromethyl group is widely used in modern drug design as it can significantly influence a compound's properties, such as its metabolic stability, lipophilicity, and membrane permeability . Recent research has highlighted the exploitation of the nitro- and 4-trifluoromethyl-decorated phenyl fragment to develop potent inhibitors of Alpha-Synuclein (Alpha-Syn) fibril aggregation . The pathological aggregation of this protein is a key target for therapeutic intervention in Parkinson's disease and other synucleinopathies. In this context, the core structural motifs present in this compound are being investigated for their binding to the NAC domain of alpha-Syn, which could furnish crucial information for the development of new theranostic agents . This product is intended for research purposes as a building block or intermediate in the synthesis of more complex bioactive molecules. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-5-6-12(10(7-8)18(19)20)21-11-4-2-1-3-9(11)17/h1-7H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSBANZPGBSQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323110
Record name Benzenamine, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

322-71-4
Record name NSC403051
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) of Halogenated Precursors

A widely reported strategy for analogous nitro-trifluoromethyl anilines involves displacing halogen atoms with nucleophiles under high-temperature, high-pressure conditions. For 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline, a plausible precursor is 2-chloro-4-trifluoromethylnitrobenzene . The chlorine atom at the 2-position can undergo substitution with a thiolate ion (S⁻) generated from potassium thioacetate (KSCOCH₃) or thiourea, followed by acidic hydrolysis to yield the free thiol (-SH). Subsequent coupling with an aniline derivative via a sulfide bond formation completes the synthesis.

Reaction Conditions:

  • Catalyst: Copper(I) oxide (Cu₂O) or copper(II) carbonate (CuCO₃) at 100–150°C.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) or aqueous ammonia mixtures.
  • Pressure: 5–15 bar to maintain ammonia or thiolate solubility.

Example Protocol:

  • React 2-chloro-4-trifluoromethylnitrobenzene (1 equiv) with potassium thioacetate (1.2 equiv) in DMF at 120°C for 12 hours.
  • Hydrolyze the thioacetate intermediate with 6M HCl to liberate the thiol group.
  • Couple the thiolated intermediate with 4-iodoaniline via Ullmann coupling using CuI/L-proline catalysis.

Challenges:

  • Competing hydrolysis of the trifluoromethyl group under acidic conditions.
  • Oxidation of the thiol to disulfides necessitates inert atmospheres.

Diazotization and Thiolation

An alternative approach involves diazotization of 2-nitro-4-trifluoromethylaniline followed by thiol group introduction. While diazonium salts are typically unstable, they can react with sulfur-containing nucleophiles like sodium sulfide (Na₂S) to form thioether linkages.

Reaction Conditions:

  • Diazotization: Sodium nitrite (NaNO₂) in H₂SO₄ at 0–5°C.
  • Thiolation: Immediate reaction with Na₂S or thiourea at pH 7–9.

Limitations:

  • Nitro groups may inhibit diazotization efficiency.
  • Risk of over-oxidation to sulfonic acids.

Direct Sulfur Insertion via Coupling Reactions

Transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) offers a modular route. A pre-functionalized aryl halide can couple with a sulfanylaniline derivative using palladium or nickel catalysts.

Example Protocol:

  • Synthesize 2-nitro-4-trifluoromethylphenylboronic acid via Miyaura borylation.
  • Couple with 2-mercaptoaniline using Pd(PPh₃)₄ and K₂CO₃ in toluene/water.

Advantages:

  • High functional group tolerance.
  • Tunable regioselectivity.

Industrial-Scale Considerations

Large-scale production necessitates optimization of:

  • Catalyst Recycling: Copper catalysts can be recovered via filtration and reused for 3–5 cycles without significant activity loss.
  • Mother Liquor Reuse: Ammonia-rich byproducts from NAS reactions can be partially recycled (66–75%) to reduce waste.
  • Safety Protocols: Handling of toxic intermediates (e.g., phosgene in alternative routes) requires pressurized, corrosion-resistant reactors.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Challenges
NAS with Thiolate 70–85 >95 High Thiol oxidation, harsh conditions
Diazotization 50–65 80–90 Moderate Instability of diazonium salts
Cross-Coupling 60–75 >90 Moderate Cost of catalysts, boronic acids

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction to form an amine (-NH₂). This reaction is critical for synthesizing intermediates in pharmaceuticals and agrochemicals.

Reagents/Conditions:

  • Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel

  • Sodium dithionite (Na₂S₂O₄) in aqueous ethanol

Example Reaction:

2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylanilineH2/Pd-C, EtOH2-[2-Amino-4-(trifluoromethyl)phenyl]sulfanylaniline\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{2-[2-Amino-4-(trifluoromethyl)phenyl]sulfanylaniline}

Data:

Reducing AgentTemperature (°C)Yield (%)Reference
H₂/Pd-C25–3085–92
Na₂S₂O₄60–7078–84

Key Findings:

  • The trifluoromethyl group remains intact under these conditions .

  • Reaction selectivity depends on solvent polarity and catalyst loading .

Oxidation of the Sulfide Linkage

The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on reaction intensity.

Reagents/Conditions:

  • Hydrogen peroxide (H₂O₂) with sodium tungstate (Na₂WO₄) for sulfoxide

  • Potassium permanganate (KMnO₄) in acidic conditions for sulfone

Example Reaction:

This compoundH2O2/Na2WO42-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl aniline\text{this compound} \xrightarrow{\text{H}_2\text{O}_2/\text{Na}_2\text{WO}_4} \text{2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl aniline}

Data:

Oxidizing AgentMolar RatioProductYield (%)Reference
H₂O₂/Na₂WO₄1.5:1Sulfoxide90–95
KMnO₄/H₂SO₄3:1Sulfone88–93

Key Findings:

  • Sulfone formation requires stoichiometric KMnO₄ and prolonged reaction times.

  • The nitro group stabilizes the intermediate sulfoxide against over-oxidation .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (activated by -NO₂ and -CF₃) undergoes substitution at specific positions.

Reagents/Conditions:

  • Methoxide (MeO⁻) or hydroxide (OH⁻) in polar aprotic solvents (e.g., DMF)

  • Copper catalysts for amination reactions

Example Reaction:

This compoundCuCl, NH32-[2-Amino-4-(trifluoromethyl)phenyl]sulfanylaniline\text{this compound} \xrightarrow{\text{CuCl, NH}_3} \text{2-[2-Amino-4-(trifluoromethyl)phenyl]sulfanylaniline}

Data:

NucleophileCatalystTemperature (°C)Yield (%)Reference
NH₃CuCl120–15070–75
NaOMeNone80–10065–70

Key Findings:

  • Copper catalysts enhance reaction rates by stabilizing transition states .

  • Steric hindrance from the trifluoromethyl group limits substitution at the para position .

Acetylation of the Aniline Group

The primary amine (-NH₂) reacts with acetylating agents to form amides.

Reagents/Condients:

  • Acetic anhydride (Ac₂O) in pyridine or dichloromethane

Example Reaction:

This compoundAc2O, PyridineN-Acetyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylaniline\text{this compound} \xrightarrow{\text{Ac}_2\text{O, Pyridine}} \text{N-Acetyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylaniline}

Data:

Acetylating AgentReaction Time (h)Yield (%)Reference
Ac₂O2–395–98

Key Findings:

  • Acetylation protects the amine group during subsequent reactions (e.g., nitration) .

Photochemical Reactions

The nitro group participates in photo-induced electron transfer reactions, forming radical intermediates.

Reagents/Conditions:

  • UV light (λ = 254–365 nm) in inert solvents (e.g., acetonitrile)

Example Reaction:

This compoundhνRadical IntermediatesCoupling Products\text{this compound} \xrightarrow{h\nu} \text{Radical Intermediates} \rightarrow \text{Coupling Products}

Key Findings:

  • Photolysis generates nitroso intermediates, which dimerize or react with nucleophiles .

Comparative Reactivity Table

Functional GroupReaction TypePreferred ReagentsStability Notes
-NO₂ReductionH₂/Pd-C, Na₂S₂O₄Stable under acidic conditions
-S-OxidationH₂O₂/Na₂WO₄, KMnO₄/H₂SO₄Sulfone resists further oxidation
-NH₂AcetylationAc₂OProtects against electrophilic attack

Scientific Research Applications

2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol-containing biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

The trifluoromethyl and nitro groups significantly influence reactivity. Compared to 2-nitro-4-(trifluoromethyl)thiophenol, the sulfanylaniline derivative exhibits enhanced nucleophilicity at the aniline nitrogen due to electron-withdrawing groups (NO₂, CF₃) deactivating the aryl ring, directing reactivity toward the amine site. In contrast, the benzoic acid analog (from ) demonstrates acidity (pKa ~2.5–3.0) due to the carboxylic acid group, a property absent in the aniline variant .

Physicochemical Properties

Property 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline (Estimated) 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic Acid () 2-Nitro-4-(trifluoromethyl)thiophenol
Molecular Weight (g/mol) ~318.3 347.3 247.1
Solubility in Water Low (hydrophobic CF₃, NO₂) Very low (carboxylic acid deprotonates in basic pH) Insoluble
Thermal Stability (°C) Decomposes >200 Decomposes >180 Stable up to 150
Key Functional Group -NH₂ -COOH -SH

Research Findings and Limitations

  • Synthetic Challenges : The nitro group complicates reduction reactions; competing side reactions (e.g., nitro to amine reduction) require controlled conditions.
  • Toxicity Data: The benzoic acid analog () is classified as harmful if swallowed (H302) and causes skin irritation (H315). While the aniline derivative’s toxicity is undocumented, aromatic amines are generally suspect carcinogens, necessitating careful handling .

Biological Activity

2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline is a compound characterized by the presence of both a nitro group and a sulfanyl group on the same aromatic ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Nitro Group : Can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cellular damage or apoptosis.
  • Trifluoromethyl Group : Enhances lipophilicity, facilitating interaction with lipid membranes and proteins, which may influence membrane permeability and protein function.
  • Sulfanyl Group : Capable of forming covalent bonds with thiol-containing biomolecules, thereby altering their function and potentially disrupting cellular processes.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing trifluoromethyl groups demonstrate high activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
This compoundTBDTBD
Trifluoromethyl derivatives25.9 µMS. aureus
Trifluoromethyl derivatives12.9 µMMRSA

Anticancer Activity

The compound has been explored for its potential as an anticancer agent. The mechanism may involve the inhibition of protein tyrosine kinases (PTK), which are often deregulated in cancer cells. By targeting these kinases, the compound could inhibit abnormal cell growth associated with various cancers .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several compounds related to this compound. The results indicated that certain analogs significantly reduced virulence-associated phenotypes in pathogenic bacteria without affecting overall viability. This suggests a potential use as an anti-virulence agent against Gram-negative pathogens like Pseudomonas aeruginosa .

Evaluation in Cancer Models

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, treatment with these compounds resulted in significant reductions in cell viability in models of breast and ovarian cancer, indicating their potential as therapeutic agents .

Q & A

[Basic] What are the common synthetic routes for preparing 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline?

Methodological Answer:
The synthesis typically involves sulfenylation or sulfonamide coupling reactions. A plausible route includes:

  • Step 1: Reacting 2-nitro-4-(trifluoromethyl)benzenethiol with aniline derivatives under controlled acidic conditions.
  • Step 2: Using intermediates like 2-nitrobenzenesulfenyl chloride (O₂NC₆H₄SCl, CAS 7669-54-7) for electrophilic substitution, as described in sulfenylation protocols .
  • Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Ensure reaction temperatures are maintained between 0–6°C for intermediates prone to decomposition .

[Basic] Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm aromatic proton environments and CF₃ group integration.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).
  • Infrared (IR) Spectroscopy: Identify S–N (sulfonamide) and NO₂ stretches (~1350 cm⁻¹ and ~1520 cm⁻¹).
  • Reference Standards: Cross-validate data with NIST Chemistry WebBook entries for structurally related trifluoromethyl-nitro compounds .

[Advanced] How can factorial design optimize synthesis parameters for this compound?

Methodological Answer:
A 2³ factorial design can systematically evaluate factors:

  • Variables: Temperature (X₁), reactant molar ratio (X₂), and catalyst concentration (X₃).
  • Response Metrics: Yield, purity (HPLC), and reaction time.
  • Procedure:
    • Conduct 8 experiments with high/low levels for each variable.
    • Use ANOVA to identify significant interactions (e.g., X₁×X₂ affecting yield).
    • Optimize using response surface methodology (RSM) for scalability .

[Advanced] How to resolve discrepancies in spectroscopic data between studies?

Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or calibration errors. Strategies include:

  • Cross-Validation: Compare NMR/IR data with authenticated standards (e.g., NIST entries for trifluoromethyl analogs) .
  • Multi-Technique Analysis: Use X-ray crystallography (if crystals form) to confirm structure independently.
  • Reproducibility Checks: Replicate synthesis under identical conditions from literature protocols, noting deviations in reagent purity (e.g., CAS 7669-54-7 vs. commercial batches) .

[Advanced] What strategies are used to study the reaction mechanism involving this compound?

Methodological Answer:
Mechanistic studies require:

  • Kinetic Analysis: Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps.
  • Isotopic Labeling: Use ¹⁵N-labeled nitro groups to trace nitro-reduction pathways.
  • Computational Modeling: Density Functional Theory (DFT) to simulate transition states (e.g., sulfanyl group transfer).
  • Theoretical Framework: Align findings with electron-withdrawing effects of CF₃ and NO₂ groups on aromatic electrophilicity .

[Basic] What purification strategies are effective for this compound?

Methodological Answer:

  • Liquid-Liquid Extraction: Use dichloromethane/water to remove unreacted aniline or nitro precursors.
  • Chromatography: Silica gel columns with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1 ratio).
  • Crystallization: Recrystallize from ethanol or acetonitrile at low temperatures (−20°C) to enhance purity.
  • Waste Management: Segregate halogenated solvents and nitro-containing waste for professional disposal .

[Advanced] How to analyze competing reaction pathways in the presence of multiple functional groups?

Methodological Answer:

  • Competitive Inhibition Studies: Introduce controlled amounts of competing nucleophiles (e.g., morpholine) to probe selectivity .
  • In-Situ Monitoring: Use Raman spectroscopy to track intermediate formation (e.g., sulfenamide vs. sulfonamide products).
  • DFT Calculations: Compare activation energies for pathways involving NO₂ (electron-withdrawing) vs. CF₃ (steric effects) groups .

[Basic] What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to mitigate exposure to nitroaromatic vapors.
  • Storage: Keep in amber vials at 2–8°C to prevent photodegradation.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

[Advanced] How to integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify the sulfanyl-aniline core to assess bioactivity (e.g., kinase inhibition).
  • Target Validation: Use molecular docking studies against protein databases (e.g., PDB) to predict binding affinity.
  • Conceptual Linkage: Align synthetic modifications with established pharmacophores for trifluoromethyl-containing therapeutics .

[Advanced] How to address reproducibility challenges in catalytic reactions involving this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd/C, CuI, or enzyme-based catalysts under inert atmospheres.
  • Parameter Documentation: Record exact stirring rates, moisture levels, and catalyst activation steps.
  • Collaborative Replication: Share protocols via platforms like Zenodo for independent validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline
Reactant of Route 2
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2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline

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